molecular formula C20H20F3N3O2S B2685718 6-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-90-1

6-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile

Katalognummer: B2685718
CAS-Nummer: 625376-90-1
Molekulargewicht: 423.45
InChI-Schlüssel: KKVJNXJQQPNLME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridine core substituted at position 2 with a morpholinoethylsulfanyl group (-SCH2CH2-morpholine), position 4 with a trifluoromethyl (CF3) group, position 6 with a 3-methoxyphenyl group, and position 3 with a carbonitrile (CN).

  • Trifluoromethyl (CF3): Enhances lipophilicity and metabolic stability .
  • Morpholinoethylsulfanyl: Increases solubility due to the polar morpholine ring .
  • 3-Methoxyphenyl: May influence π-π stacking interactions in biological targets .
  • Carbonitrile (CN): Common in bioactive molecules for hydrogen bonding .

Eigenschaften

IUPAC Name

6-(3-methoxyphenyl)-2-(2-morpholin-4-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c1-27-15-4-2-3-14(11-15)18-12-17(20(21,22)23)16(13-24)19(25-18)29-10-7-26-5-8-28-9-6-26/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVJNXJQQPNLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinonitriles , characterized by a pyridine ring with a cyano group. Its structure includes:

  • Pyridine ring : Provides basicity and potential for interaction with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Morpholine moiety : Often associated with pharmacological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethylpyridine structures exhibit significant antimicrobial properties. For instance, thioether-containing derivatives have shown varying degrees of activity against R. solanacearum, a pathogenic bacterium. The following table summarizes some findings related to thioether compounds similar to our target compound:

CompoundActivity Against R. solanacearum (%)Concentration (mg/L)
E667100
E1363100
E154100
BT38100

These results suggest that modifications in the side chains significantly affect the biological activity of these compounds .

Inhibition Studies

In studies focused on inflammatory pathways, related compounds have been evaluated for their ability to inhibit prostaglandin E2 (PGE2) production, which is crucial in mediating inflammation. For example, a related pyridine derivative demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays. This suggests that similar mechanisms may be at play for the compound , possibly implicating it in anti-inflammatory pathways .

The precise mechanisms through which 6-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects are not yet fully elucidated. However, based on structural similarities with other biologically active compounds, several potential mechanisms can be hypothesized:

  • Enzyme Inhibition : The presence of the morpholine and trifluoromethyl groups may allow for interaction with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to act as antagonists at various receptors involved in inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Features

The table below compares substituents of the target compound with structurally related pyridine-3-carbonitrile derivatives:

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Core Structure Reference
Target Compound : 6-(3-Methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile -SCH2CH2-morpholine CF3 3-Methoxyphenyl Pyridine-3-carbonitrile N/A
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile -S-(4-methylphenyl) CF3 4-Chlorophenyl Pyridine-3-carbonitrile
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile -O-(4-methoxyphenyl) CF3 2-Chlorophenyl Pyridine-3-carbonitrile
6-Phenyl-2-[(2-pyrrolidin-1-ylethyl)sulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile -SCH2CH2-pyrrolidine (tetrahydroquinoline core) CF3 Phenyl Tetrahydroquinoline-3-carbonitrile
2-[(4-Bromopyrazol-1-yl)methylsulfanyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile -SCH2-(4-bromopyrazole) CF3 4-Methoxyphenyl Pyridine-3-carbonitrile

Key Observations

Position 2 Modifications: The target compound’s morpholinoethylsulfanyl group is distinct from simpler aryl sulfanyl (e.g., -S-(4-methylphenyl) in ) or phenoxy groups (e.g., -O-(4-methoxyphenyl) in ). Morpholine enhances solubility compared to non-polar aryl groups . Pyrrolidinylethylsulfanyl in shows how alternative heterocycles (pyrrolidine vs. morpholine) modulate properties.

Position 6 Aryl Groups :

  • 3-Methoxyphenyl (target) vs. 4-chlorophenyl () or 2-chlorophenyl (): Electron-donating methoxy groups may improve metabolic stability compared to electron-withdrawing chloro substituents .

Impact of CF3 and CN :

  • The CF3 group at position 4 is conserved across analogs, suggesting its critical role in electronic modulation of the pyridine ring .
  • Carbonitrile at position 3 is a common pharmacophore, likely facilitating hydrogen bonding in biological systems .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Nucleophilic substitution at the pyridine core to introduce the trifluoromethyl group.
  • Step 2: Thioether formation via reaction of a morpholin-4-yl-ethyl thiol intermediate with a halogenated pyridine derivative.
  • Step 3: Introduction of the 3-methoxyphenyl group through Suzuki-Miyaura coupling or directed metalation.
    Key catalysts include palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions, and solvents like DMF or THF under inert conditions. Reaction temperatures range from 0°C to reflux, with purity optimized via column chromatography .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula verification.
  • X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL) resolves absolute configuration and intermolecular interactions. For example, SHELX refinement parameters (R factor < 0.06) ensure accuracy in bond-length and angle measurements .

Basic: How to design in vitro assays to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases) with fluorogenic substrates; IC₅₀ values calculated via dose-response curves.
  • Cell-Based Models: Cytotoxicity assessed in cancer cell lines (e.g., MTT assay), with EC₅₀ values normalized to controls.
  • Solubility Optimization: Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation in aqueous buffers .

Advanced: How to resolve contradictions in crystallographic data, such as thermal motion or disorder?

Methodological Answer:

  • Thermal Motion Analysis: Use anisotropic displacement parameters in SHELXL to model atomic vibrations.
  • Disorder Handling: Split occupancy refinement for disordered moieties (e.g., morpholine ring), constrained using similarity restraints.
  • Twinning Detection: Employ Hooft/Y statistics in PLATON to identify twinning and apply TWIN/BASF commands in refinement .

Advanced: What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets).
  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.
  • ADMET Prediction: Tools like SwissADME calculate logP, bioavailability, and blood-brain barrier penetration .

Advanced: How to address discrepancies in biological activity across assay platforms?

Methodological Answer:

  • Assay Validation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Metabolic Stability: Test liver microsome stability to rule out rapid degradation.
  • Off-Target Screening: Use panels like Eurofins Cerep to identify non-specific interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.